Home > Products > Screening Compounds P128298 > Clindamycin B Palmitate
Clindamycin B Palmitate - 68206-99-5

Clindamycin B Palmitate

Catalog Number: EVT-1443249
CAS Number: 68206-99-5
Molecular Formula: C33H61ClN2O6S
Molecular Weight: 649.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clindamycin

Compound Description: Clindamycin is a lincosamide antibiotic that exhibits activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes []. It is commonly used to treat skin infections, bone and joint infections, and pelvic inflammatory disease [].

Relevance: Clindamycin is the parent compound of Clindamycin B Palmitate. The structural difference lies in the presence of a palmitate ester at the 2-hydroxyl group of the clindamycin molecule in Clindamycin B Palmitate. This esterification improves the palatability of the drug, making it suitable for oral administration, particularly in pediatric formulations [, ].

Clindamycin Palmitate Hydrochloride

Compound Description: Clindamycin Palmitate Hydrochloride is the hydrochloride salt of Clindamycin Palmitate. It is a prodrug that is hydrolyzed in vivo to release the active moiety, Clindamycin []. It is available as an oral solution, granules, dispersible tablets, and suspension [].

Relevance: Clindamycin Palmitate Hydrochloride is structurally very similar to Clindamycin B Palmitate, differing only in the stereochemistry at the 2-position of the clindamycin moiety. Clindamycin B Palmitate is considered an impurity in the synthesis of Clindamycin Palmitate Hydrochloride [, ].

Clindamycin Phosphate

Compound Description: Clindamycin Phosphate is another ester prodrug of Clindamycin, where the phosphate ester is attached to the 2-hydroxyl group []. It is often formulated in topical preparations for acne treatment [].

Lincomycin 2-Palmitate

Compound Description: Lincomycin 2-Palmitate is the palmitate ester of lincomycin, another lincosamide antibiotic, at its 2-hydroxyl group [].

Relevance: Lincomycin 2-Palmitate shares a close structural resemblance to Clindamycin B Palmitate. Both are 2-palmitate esters of lincosamide antibiotics, highlighting the importance of this modification in improving drug characteristics like solubility []. The difference lies in the core lincosamide structure: lincomycin in Lincomycin 2-Palmitate and clindamycin in Clindamycin B Palmitate.

Epiclindamycin Palmitate

Relevance: Epiclindamycin Palmitate has a very similar structure to Clindamycin B Palmitate, with the only difference being the stereochemistry at one of the chiral centers on the clindamycin moiety. It is considered a potential impurity arising during the synthesis of Clindamycin Palmitate Hydrochloride [].

Clindamycin Laurate, Myristate, and Stearate

Compound Description: These compounds represent a series of fatty acid esters of Clindamycin, with laurate (C12), myristate (C14), and stearate (C18) being the respective fatty acid chains attached to the 2-hydroxyl group of Clindamycin [].

Relevance: Clindamycin Laurate, Myristate, and Stearate are structurally related to Clindamycin B Palmitate, as they all are fatty acid esters of Clindamycin. The variation lies in the length of the fatty acid chain. Their presence as impurities in Clindamycin Palmitate Hydrochloride suggests possible side reactions with different fatty acids during the synthesis process [].

Anisylidene Clindamycin and Anisylidene Clindamycin Palmitate

Compound Description: These compounds are derivatives of Clindamycin featuring anisylidene (4-methoxybenzylidene) group at the 1-position []. Anisylidene Clindamycin Palmitate additionally has a palmitate ester at the 2-hydroxyl group.

Relevance: The presence of Anisylidene Clindamycin and Anisylidene Clindamycin Palmitate as impurities in Clindamycin Palmitate Hydrochloride suggests potential side reactions involving anisaldehyde during the synthesis, further highlighting the complexity of controlling impurity profiles in pharmaceutical manufacturing [].

Clindamycin Palmitate Sulphoxides

Compound Description: This term likely refers to a mixture of oxidized derivatives of Clindamycin Palmitate, where the sulfur atom in the clindamycin moiety is oxidized to a sulfoxide group [].

Relevance: Clindamycin Palmitate Sulphoxides, identified as impurities in Clindamycin Palmitate Hydrochloride, are formed by the oxidation of the sulfur atom in Clindamycin Palmitate. Their presence emphasizes the susceptibility of Clindamycin B Palmitate and related compounds to oxidation during storage or synthesis [].

Overview

Clindamycin B Palmitate, also known as Clindamycin Palmitate Hydrochloride, is an ester formed from the antibiotic clindamycin and palmitic acid. This compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria and anaerobes. Clindamycin is a member of the lincosamide class of antibiotics, which has been shown to be effective against a wide range of infections.

Source and Classification

Clindamycin B Palmitate is derived from clindamycin hydrochloride, which was first synthesized in 1967. It is classified as a lincosamide antibiotic and is commonly used in its hydrochloride form for oral administration. The compound is particularly noted for its efficacy against Gram-positive aerobes and anaerobes, making it a valuable option in clinical settings where resistance to other antibiotics may be present .

Synthesis Analysis

Methods

The synthesis of Clindamycin B Palmitate typically involves the reaction of clindamycin hydrochloride with palmitoyl chloride in the presence of an acid-binding agent. Various methods have been developed for this synthesis:

  1. Initial Reaction: Clindamycin hydrochloride is reacted with palmitoyl chloride under controlled conditions, often using solvents such as pyridine or triethylamine to facilitate the reaction .
  2. Deprotection: The intermediate product undergoes deprotection to remove protective groups, allowing for the final product to be obtained through recrystallization and purification steps .
  3. Purification: The crude product is purified using methods like chloroform extraction, followed by vacuum evaporation to yield the final Clindamycin B Palmitate Hydrochloride .

Technical Details

The synthesis process can be complex, requiring precise control of temperature and reaction times to minimize byproducts and maximize yield. For instance, one method specifies maintaining temperatures between 0°C and 40°C during the reaction phase to ensure optimal conditions for product formation .

Molecular Structure Analysis

Structure

Clindamycin B Palmitate has a molecular formula of C21_{21}H38_{38}ClN2_{2}O5_{5}S. The structure consists of a clindamycin backbone linked to a palmitic acid moiety through an ester bond.

Data

  • Molecular Weight: Approximately 426.07 g/mol.
  • Chemical Structure: The compound features a methyl group, a thioether linkage, and a hydroxyl group that are characteristic of clindamycin, along with the long hydrocarbon chain from palmitic acid.
Chemical Reactions Analysis

Reactions

Clindamycin B Palmitate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In aqueous environments or under acidic conditions, it can hydrolyze back into clindamycin and palmitic acid.
  2. Transesterification: Reacting with alcohols can lead to the formation of different esters.
  3. Degradation: Under extreme conditions (e.g., high temperature or strong acids), degradation products may form, which can be analyzed using techniques such as high-performance liquid chromatography .

Technical Details

The hydrolysis reaction can be represented as follows:

Clindamycin B Palmitate+H2OClindamycin+Palmitic Acid\text{Clindamycin B Palmitate}+\text{H}_2\text{O}\rightarrow \text{Clindamycin}+\text{Palmitic Acid}

This reaction is significant in understanding the pharmacokinetics of the drug when administered orally.

Mechanism of Action

Clindamycin B Palmitate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing peptide bond formation during translation, which ultimately leads to bacterial cell death.

Process

  1. Binding: The drug binds specifically to the ribosomal RNA component of the 50S subunit.
  2. Inhibition: This binding inhibits translocation steps in protein synthesis.
  3. Bacterial Death: The inhibition leads to a cessation of bacterial growth and replication.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • pH Range: Optimal activity is often observed at slightly acidic pH levels.
Applications

Clindamycin B Palmitate is primarily used in clinical settings for:

  1. Treatment of Infections: Effective against serious infections caused by anaerobic bacteria and certain Gram-positive organisms.
  2. Pediatric Use: Formulated for pediatric patients due to its palatable formulation that aids in compliance.
  3. Research Applications: Used in studies investigating antibiotic resistance mechanisms and pharmacokinetics due to its unique properties compared to other lincosamides .
Introduction to Clindamycin B Palmitate

Historical Development and Pharmacological Significance of Lincosamide Derivatives

The lincosamide antibiotic class originated with lincomycin, isolated in 1963 from Streptomyces lincolnensis. While effective against Gram-positive bacteria, lincomycin exhibited poor oral absorption and gastrointestinal tolerability. Structural optimization yielded clindamycin (7-chloro-7-deoxylincomycin) in 1966, which demonstrated 10-fold greater potency and broader anaerobic coverage [1] [3]. Clindamycin’s clinical utility was hampered by its intensely bitter taste and gastric irritation, particularly problematic for pediatric formulations. This led to the strategic development of clindamycin palmitate—a prodrug ester designed to mask bitterness while maintaining therapeutic efficacy [2] [5]. The palmitate esterification represents a landmark application of prodrug technology to overcome pharmaceutical limitations while preserving the core antibacterial mechanism: inhibition of bacterial protein synthesis via 50S ribosomal subunit binding [1] [10].

Table 1: Evolution of Key Lincosamide Antibiotics

CompoundYear IntroducedKey AdvancementLimitation Addressed
Lincomycin1963Natural isolate from S. lincolnensisLow potency, narrow spectrum
Clindamycin19667-chloro substitution of lincomycinPoor bioavailability, bitterness
Clindamycin Palmitate1970Ester prodrug with palmitic acidPediatric palatability

Structural and Functional Differentiation: Clindamycin vs. Clindamycin Palmitate

Clindamycin palmitate hydrochloride (chemical name: Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride) is synthesized via esterification of clindamycin’s C2 hydroxyl group with palmitic acid [5] [8]. This modification transforms the hydrophilic clindamycin molecule (log P ≈ 1.1) into a lipophilic prodrug (log P ≈ 5.8), fundamentally altering its physicochemical behavior:

  • Molecular Weight: Increases from 425.0 g/mol (clindamycin HCl) to 699.9 g/mol (clindamycin palmitate HCl) [9]
  • Aqueous Solubility: Clindamycin palmitate exhibits pH-dependent solubility—negligible at physiological pH (7.4) but sufficient at acidic pH (0.238 mg/mL at pH 4) for formulation [9]
  • Microbiological Activity: The prodrug itself is microbiologically inert. Bioactivation requires enzymatic hydrolysis in the small intestine to release free clindamycin [2] [8]

Table 2: Molecular Comparison of Clindamycin and Its Palmitate Prodrug

PropertyClindamycin HydrochlorideClindamycin Palmitate Hydrochloride
Molecular FormulaC₁₈H₃₄ClN₂O₅SC₃₄H₆₃ClN₂O₆S·HCl
Molecular Weight (g/mol)424.98699.85
Key Functional GroupsFree C2-OH, amine HCl saltC2-palmitate ester, amine HCl salt
Log P (Predicted)~1.1~5.8
UV λmax (nm)210210

Role of Prodrug Design in Enhancing Drug Palatability and Bioavailability

The palmitate ester serves dual pharmaceutical purposes:

  • Taste Masking: By eliminating clindamycin’s bitter taste receptors interaction, the prodrug enables pediatric liquid formulations. Clinical studies confirm children accept the cherry-flavored suspension without aversion [8] [10].
  • Controlled Bioactivation: Intestinal esterases (e.g., carboxylesterases) hydrolyze the ester bond, releasing active clindamycin and palmitic acid. Blood level studies demonstrate that oral clindamycin palmitate achieves peak serum clindamycin concentrations within 60 minutes—identical to clindamycin hydrochloride—confirming rapid hydrolysis [2] [8].
  • Absorption Optimization: The lipophilic prodrug enhances lymphatic uptake, though systemic exposure remains comparable to direct clindamycin administration due to efficient first-pass hydrolysis [5] [10].

Table 3: Enzymatic Activation Pathway of Clindamycin Palmitate

SiteEnzymeChemical TransformationOutcome
Intestinal LumenCarboxylesterasesEster hydrolysis at C2 positionCleavage of palmitate moiety
EnterocytesHepatic-like esterasesComplete conversion to clindamycinBioactive molecule release
Portal CirculationSerum esterasesMinor secondary hydrolysisSystemic clindamycin distribution

Properties

CAS Number

68206-99-5

Product Name

Clindamycin B Palmitate

IUPAC Name

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.369

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)

InChI Key

LSOHVGOQENSEGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O

Synonyms

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.